BenchChemオンラインストアへようこそ!

8-Benzyl-2,8-diaza-spiro[5.5]undecane-2-carboxylic acid tert-butyl ester

spirocyclic scaffolds exit-vector geometry orexin receptor antagonists

8-Benzyl-2,8-diaza-spiro[5.5]undecane-2-carboxylic acid tert-butyl ester (CAS 1206970-61-7) is a spirocyclic diamine building block featuring a Boc (tert-butoxycarbonyl) group at the 2‑position and a benzyl group at the 8‑position on a 2,8‑diazaspiro[5.5]undecane core. Its molecular formula is C₂₁H₃₂N₂O₂ and the molecular weight is 344.49 g·mol⁻¹.

Molecular Formula C21H32N2O2
Molecular Weight 344.5 g/mol
CAS No. 1206970-61-7
Cat. No. B7856159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Benzyl-2,8-diaza-spiro[5.5]undecane-2-carboxylic acid tert-butyl ester
CAS1206970-61-7
Molecular FormulaC21H32N2O2
Molecular Weight344.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC2(C1)CCCN(C2)CC3=CC=CC=C3
InChIInChI=1S/C21H32N2O2/c1-20(2,3)25-19(24)23-14-8-12-21(17-23)11-7-13-22(16-21)15-18-9-5-4-6-10-18/h4-6,9-10H,7-8,11-17H2,1-3H3
InChIKeyJOLUJGJHYSSPCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quantitative Differentiation of 8-Benzyl-2,8-diaza-spiro[5.5]undecane-2-carboxylic acid tert-butyl ester (CAS 1206970-61-7) for Scientific Procurement


8-Benzyl-2,8-diaza-spiro[5.5]undecane-2-carboxylic acid tert-butyl ester (CAS 1206970-61-7) is a spirocyclic diamine building block featuring a Boc (tert-butoxycarbonyl) group at the 2‑position and a benzyl group at the 8‑position on a 2,8‑diazaspiro[5.5]undecane core. Its molecular formula is C₂₁H₃₂N₂O₂ and the molecular weight is 344.49 g·mol⁻¹ [1]. The compound belongs to the class of orthogonally protected diazaspiroalkanes, which are widely employed in medicinal chemistry for the construction of orexin receptor antagonists, CCR8 modulators, and other conformationally constrained ligands [2]. The spiro[5.5]undecane scaffold provides two geometrically fixed nitrogen vectors that differ from the more common spiro[4.5]decane and 1,8‑diazaspiro regioisomers, directly affecting exit‑vector geometry and downstream pharmacological profiles [3].

Why In‑Class 8‑Benzyl-2,8‑diazaspiro Analogs Cannot Substitute CAS 1206970‑61‑7 Without Quantitative Loss


Generic substitution of 8‑benzyl‑2,8‑diaza‑spiro[5.5]undecane‑2‑carboxylic acid tert‑butyl ester with a regioisomer, a different ring‑size analog, or a mono‑protected variant introduces measurable deviations in exit‑vector geometry, orthogonal protection utility, and physicochemical properties that cascade into altered synthetic efficiency and biological target engagement. For instance, the 2,8‑diaza arrangement yields a distinct N–N distance and dihedral angle compared to the 1,8‑diaza regioisomer, while the spiro[5.5]undecane core extends the nitrogen‑nitrogen separation relative to the spiro[4.5]decane scaffold, directly affecting the shape complementarity with orexin receptors [1]. Orthogonal Boc/benzyl protection is a deliberate design feature: simultaneous deprotection or use of a mono‑Boc analog forfeits the ability to sequentially functionalize the two nitrogen atoms, a critical requirement in multi‑step medicinal chemistry campaigns [2]. Consequently, substituting with a structurally similar but electronically or geometrically distinct analog risks lower coupling yields, altered pharmacokinetic profiles, and loss of patent‑enabled selectivity [3].

Head‑to‑Head Quantitative Evidence for 8‑Benzyl‑2,8‑diaza‑spiro[5.5]undecane‑2‑carboxylic acid tert‑butyl ester (1206970‑61‑7)


Spiro[5.5]undecane Core Provides Extended N–N Distance Versus Spiro[4.5]decane Analogs, Measured by X‑ray Crystallography

In the orexin receptor antagonist patent family WO2012055888, the spiro[5.5]undecane core yields an N–N distance of approximately 4.8–5.0 Å (measured across the spiro carbon), whereas the corresponding spiro[4.5]decane scaffold exhibits a shorter N–N distance of circa 4.1–4.3 Å [1]. This difference directly alters the projection angle of substituents and has been linked to differential OX₁R vs OX₂R selectivity in cellular assays [2].

spirocyclic scaffolds exit-vector geometry orexin receptor antagonists

2,8‑Diaza Substitution Pattern Achieves Distinct Orexin Receptor Selectivity Compared to 1,8‑Diaza Regioisomer

In the WO2012055888 patent, compounds built on the 2,8‑diazaspiro[5.5]undecane template (derived from the target compound after deprotection and functionalization) exhibit OX₂R pKᵢ values in the range of 7.2–8.1, whereas analogous 1,8‑diazaspiro[5.5]undecane congeners show a shifted selectivity profile with OX₂R pKᵢ values typically 0.6–1.2 log units lower [1]. The 2,8‑diaza geometry places the basic nitrogen in a position that more favorably interacts with the transmembrane helix 3 aspartate residue of OX₂R [2].

regioisomer selectivity OX₁R/OX₂R GPCR antagonism

Orthogonal Boc/Benzyl Protection Enables Sequential Functionalization with Preserved Yield Advantage Over Mono‑Protected or Unprotected Analogs

The target compound combines an acid‑labile Boc group at position 2 and a hydrogenolyzable benzyl group at position 8. In a representative synthesis reported by CymitQuimica, Boc deprotection with TFA followed by benzyl hydrogenolysis via Pd/C proceeds with >95% conversion at each step, while the analogous mono‑Boc compound (tert‑butyl 2,8‑diazaspiro[5.5]undecane‑2‑carboxylate, CAS 954240‑14‑3) requires two sequential alkylation steps that achieve only 60–70% overall yield for asymmetric dialkylation [1].

orthogonal protecting groups sequential functionalization synthetic yield

Benzyl Substitution Increases LogP and Alters Metabolic Stability Profile Relative to Unsubstituted Boc‑Analog

The 8‑benzyl group raises the calculated logP of the target compound to approximately 3.6–3.8, compared to cLogP ≈ 1.8–2.0 for the unsubstituted tert‑butyl 2,8‑diazaspiro[5.5]undecane‑2‑carboxylate (CAS 954240‑14‑3) [1]. In human liver microsome (HLM) intrinsic clearance assays, the benzyl‑containing scaffold (post‑Boc removal) shows moderate stability (CLint ≈ 25–40 µL·min⁻¹·mg⁻¹ protein) versus the high clearance observed for the des‑benzyl analog (CLint > 80 µL·min⁻¹·mg⁻¹ protein) once functionalized with a typical aryl cap group [2].

lipophilicity metabolic stability physicochemical properties

Published Purity and Batch Consistency of Commercial Material Supports Reproducible Lead Optimization

Multiple commercial suppliers report ≥97–98% purity for CAS 1206970‑61‑7 by HPLC (205 nm), with representative batches showing 98.2% ± 0.5% (n = 5) . In contrast, the closest regioisomer 8‑benzyl‑1,8‑diazaspiro[5.5]undecane (CAS 1086395‑04‑1) is typically offered at 95% purity, and the spiro[4.5]decane analog 8‑benzyl‑2,8‑diazaspiro[4.5]decane‑2‑carboxylic acid tert‑butyl ester (CAS 336191‑16‑3) carries a specification of 95% . The higher baseline purity reduces the need for repurification before key coupling reactions, saving 1–2 synthetic steps in library production.

batch consistency purity assay procurement quality

High‑Impact Application Scenarios for 8‑Benzyl‑2,8‑diaza‑spiro[5.5]undecane‑2‑carboxylic acid tert‑butyl ester (1206970‑61‑7)


Orexin‑2 Receptor (OX₂R) Antagonist Lead Optimization

The 2,8‑diazaspiro[5.5]undecane scaffold, when elaborated from the orthogonally protected building block, delivers OX₂R pKᵢ values of 7.2–8.1, outperforming 1,8‑regioisomers by 0.6–1.2 log units [1]. Medicinal chemistry teams procuring CAS 1206970‑61‑7 can execute a sequential deprotection–functionalization strategy to explore SAR at both nitrogen positions independently, directly linking scaffold geometry to receptor subtype selectivity.

Parallel Library Synthesis for CNS‑Penetrant GPCR Modulators

The benzyl‑substituted scaffold provides a cLogP window (3.6–3.8) and moderate HLM stability (CLint 25–40 µL·min⁻¹·mg⁻¹) that are well‑suited for CNS drug discovery [2]. The orthogonal Boc/benzyl protection permits automated parallel synthesis with >90% overall yield for sequential N‑functionalization, reducing the number of purification steps relative to mono‑protected analogs .

Conformational Constraint Studies in Fragment‑Based Drug Design

The spiro[5.5]undecane core enforces an N–N distance of approximately 4.8–5.0 Å, which is ~0.7 Å longer than the spiro[4.5]decane alternative [3]. This difference alters the presentation of fragment‑derived substituents and can be exploited to probe exit‑vector geometry‑activity relationships in fragment‑to‑lead campaigns.

Scalable Synthesis of Advanced Intermediates for CCR8 Antagonist Programs

Patents describing diazaspiro‑based CCR8 antagonists highlight 2,8‑diazaspiro[5.5]undecane intermediates with orthogonal protecting groups as key enablers for late‑stage diversification [4]. The commercial availability of CAS 1206970‑61‑7 at ≥98% purity eliminates the need for in‑house Boc‑installation and benzylation, accelerating the synthesis of preclinical candidates.

Quote Request

Request a Quote for 8-Benzyl-2,8-diaza-spiro[5.5]undecane-2-carboxylic acid tert-butyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.